Disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate
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Overview
Description
Disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate is a complex organic compound belonging to the class of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application as a biological stain and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobenzoyl, which involves treating it with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with o-toluidine to form an azo compound.
Further Diazotization and Coupling: This intermediate azo compound undergoes further diazotization and is coupled with naphthalene-1,3-disulphonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.
Scientific Research Applications
Disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Enzymatic Reactions: The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate is unique due to its specific structure and properties. Similar compounds include:
4-Aminoazobenzene-3,4’-disulfonic acid: Another azo dye with similar staining properties.
Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Used in similar applications but with different chemical properties.
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another related compound with distinct industrial uses.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
79793-03-6 |
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Molecular Formula |
C30H22N6Na2O7S2 |
Molecular Weight |
688.6 g/mol |
IUPAC Name |
disodium;7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C30H24N6O7S2.2Na/c1-18-14-24(32-30(37)19-2-5-21(31)6-3-19)12-13-28(18)36-34-23-10-8-22(9-11-23)33-35-25-7-4-20-15-26(44(38,39)40)17-29(27(20)16-25)45(41,42)43;;/h2-17H,31H2,1H3,(H,32,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
ATGDUPPIZCDLBN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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